molecular formula C12H11N3O5 B13357876 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13357876
M. Wt: 277.23 g/mol
InChI Key: MVGRKQLQHPMUDS-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-nitroacetophenone can be used as the starting material, which reacts with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Substitution Reaction: The methyl group is introduced at the 5-position of the pyrazole ring through a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a potential inhibitor of enzymes involved in inflammatory pathways.

    Medicine: Investigated for its potential anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The nitrophenyl group may also contribute to its antimicrobial activity by disrupting the cell membrane of microorganisms.

Comparison with Similar Compounds

    2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid: Lacks the nitrophenyl group, which may result in different biological activities.

    2-(5-Methyl-2-(4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological properties.

Uniqueness: The presence of the nitrophenyl group at the 2-position of the pyrazole ring in 2-(5-Methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid imparts unique chemical and biological properties to the compound. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H11N3O5/c1-7-10(6-11(16)17)12(18)14(13-7)8-3-2-4-9(5-8)15(19)20/h2-5,13H,6H2,1H3,(H,16,17)

InChI Key

MVGRKQLQHPMUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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